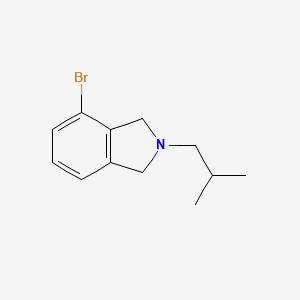

4-Bromo-2-isobutylisoindoline

Description

4-Bromo-2-isobutylisoindoline is a brominated isoindoline derivative characterized by a bicyclic aromatic framework substituted with a bromine atom at the 4-position and an isobutyl group at the 2-position. Isoindolines are nitrogen-containing heterocycles with applications in pharmaceuticals, agrochemicals, and materials science. The bromine atom enhances electrophilic reactivity, enabling cross-coupling reactions, while the isobutyl group contributes to lipophilicity, influencing solubility and bioavailability.

For instance, describes the synthesis of a structurally similar compound, (Z)-4-bromo-3-(4-isopropylbenzylidene)-1-methylindolin-2-one, via refluxing with aldehydes in ethanol and pyridine . Such methods highlight the role of bromine in facilitating functionalization.

Properties

IUPAC Name |

4-bromo-2-(2-methylpropyl)-1,3-dihydroisoindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrN/c1-9(2)6-14-7-10-4-3-5-12(13)11(10)8-14/h3-5,9H,6-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNAFEJPDDMVTHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1CC2=C(C1)C(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-isobutylisoindoline typically involves the bromination of isoindoline derivatives. One common method is the electrophilic aromatic substitution reaction, where isoindoline is treated with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-isobutylisoindoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding isoindoline-1,3-dione derivatives.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 2-isobutylisoindoline.

Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups, such as amino or hydroxyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Nucleophiles like sodium azide or sodium hydroxide are employed under appropriate conditions.

Major Products:

Oxidation: Isoindoline-1,3-dione derivatives.

Reduction: 2-Isobutylisoindoline.

Substitution: Various substituted isoindoline derivatives depending on the nucleophile used.

Scientific Research Applications

4-Bromo-2-isobutylisoindoline has several scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: The compound is used in the study of biological pathways and enzyme interactions due to its structural similarity to naturally occurring isoindolines.

Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly for its anti-inflammatory and anticancer properties.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-2-isobutylisoindoline involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and isobutyl group contribute to its binding affinity and specificity. The compound may inhibit or activate certain biological pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Key Structural Differences

Isoindoline vs. Isoindolinone Backbone: 4-Bromo-2-methylisoindolin-1-one (CAS 868066-91-5, similarity: 0.93) features a ketone group at the 1-position, making it an isoindolinone .

Bromine Positional Isomerism :

- 6-Bromo-2-methylisoindolin-1-one (CAS 153171-22-3, similarity: 1.00) differs in bromine placement (C6 vs. C4) . Positional isomerism can alter electronic distribution and steric interactions, affecting reactivity in cross-coupling reactions.

Substituent Variations :

Impact of Substituents on Properties

- Isobutyl vs. Methyl Groups : The isobutyl substituent in the target compound increases steric bulk and lipophilicity compared to methyl groups in analogs like 4-Bromo-2-methylisoindolin-1-one. This may enhance membrane permeability in biological systems.

- Halogen Diversity : 5-Bromo-7-fluoroisoindolin-1-one (CAS 1260664-94-5, similarity: 0.64) introduces fluorine, which elevates metabolic stability but reduces similarity due to electronic and steric disparities .

Data Table: Comparative Analysis of Similar Compounds

| Compound Name | CAS Number | Structural Features | Similarity Score | Key Differences |

|---|---|---|---|---|

| 4-Bromo-2-methylisoindolin-1-one | 868066-91-5 | Bromine (C4), methyl (C2), isoindolinone | 0.93 | Ketone group, smaller substituent |

| 6-Bromo-2-methylisoindolin-1-one | 153171-22-3 | Bromine (C6), methyl (C2), isoindolinone | 1.00 | Bromine position, ketone group |

| 2-(4-Bromobenzyl)isoindoline-1,3-dione | 6941-75-9 | Bromobenzyl (C2), dual ketones | 0.98 | Additional ketone, aromatic substituent |

| 5-Bromo-7-fluoroisoindolin-1-one | 1260664-94-5 | Bromine (C5), fluorine (C7), isoindolinone | 0.64 | Halogen diversity, reduced similarity |

Biological Activity

4-Bromo-2-isobutylisoindoline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparisons with related compounds.

This compound is synthesized primarily through the bromination of isoindoline derivatives. The reactions involved include:

- Oxidation : Converts the compound to isoindoline-1,3-dione derivatives.

- Reduction : Can yield 2-isobutylisoindoline by reducing the bromine atom.

- Substitution : Nucleophilic substitution can replace the bromine with various functional groups, enhancing its chemical versatility.

These reactions allow for the exploration of different derivatives that may exhibit varied biological activities .

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits promising antimicrobial and anticancer properties. The compound has been evaluated in various in vitro studies, demonstrating effectiveness against several bacterial strains and cancer cell lines. Its mechanism appears to involve interaction with specific molecular targets, potentially inhibiting key enzymes or receptors involved in cell proliferation and inflammatory processes .

The biological activity of this compound is attributed to its structural components:

- Bromine Atom : Enhances binding affinity to biological targets.

- Isobutyl Group : Contributes to the compound's lipophilicity, facilitating cell membrane penetration.

These features allow the compound to modulate various biochemical pathways, leading to its observed therapeutic effects .

Case Studies and Research Findings

Several studies have highlighted the biological effects of this compound:

- Anticancer Activity : A study demonstrated that the compound significantly inhibited the growth of human cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics.

- Antimicrobial Efficacy : In vitro tests showed that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.

- Inflammatory Response Modulation : The compound was found to reduce the expression of inflammatory markers such as COX-2 and IL-8 in cell models exposed to pro-inflammatory stimuli .

Comparison with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 2-Bromoisoindoline | Lacks isobutyl group | Different reactivity and activity |

| 4-Chloro-2-isobutylisoindoline | Contains chlorine instead of bromine | Variations in chemical properties |

| 2-Isobutylisoindoline | No halogen substituent | Distinct biological activity profile |

The presence of both a bromine atom and an isobutyl group in this compound confers unique reactivity and biological activity that may not be present in its analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.